QAQ dichloride
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Description
Photoswitchable Nav, Cav and Kv channel blocker. Blocks channels in the trans conformation. Switches conformation from cis to trans at 500 nm and trans to cis at 380 nm. Normally membrane impermeant, but enters nociceptive neurons via ion channels activated by noxious stimuli, particularly TRPV1. Exhibits optically reversible local anesthesia in rats.
Scientific Research Applications
Photo-Control of Ion Channels in Nociceptors
QAQ dichloride, specifically the quaternary ammonium–azobenzene–quaternary ammonium (QAQ) compound, is used for rapid, optical control over pain signaling without genetic modification. Trans-QAQ blocks voltage-gated K+ and Na+ channels in pain-sensing neurons in darkness or green light, silencing action potentials. Near UV light photo-isomerization to cis-QAQ rapidly restores neuronal activity. However, the molecular mechanism and UV light requirement for QAQ photo-control limit its deeper tissue application (Mourot, Herold, Kienzler, & Kramer, 2018).
Rapid Optical Control of Nociception
QAQ offers selective optical control of nociception. As a photoisomerizable molecule, QAQ enters pain-sensing neurons via endogenous ion channels activated by noxious stimuli, primarily TRPV1. Trans-QAQ form blocks voltage-gated ion channels, while the cis form doesn't. This allows reversible optical silencing of nociceptive neuron firing and serves as a potential light-sensitive analgesic (Mourot, Fehrentz, Feuvre, Smith, Herold, Dalkara, Nagy, Trauner, & Kramer, 2012).
Controlled Release by Degradable Polymer Microspheres
QAQ, as part of a study on photoswitch compounds like DENAQ, is explored for controlled drug release to restore sight in degenerative diseases like macular degeneration. Encapsulation into poly(lactic-co-glycolic) acid (PLGA) polymers is a viable option for controlled release, offering a sustained delivery method for QAQ and DENAQ (Groynom, Shoffstall, Wu, Kramer, & Lavik, 2015).
Light Control of Cell Excitability
QAQ, as a photochromic blocker, is engineered for voltage-gated ion channels. This enables light control of cell excitability, leveraging QAQ’s ability to block sodium, potassium, and calcium channels in its trans state. Converting to cis configuration relieves this block. QAQ’s membrane-impermeable nature requires it to enter cells via hydrophilic pathways or open TRPV1 or P2X7 receptors (Fehrentz, Mourot, Kienzler, Tsunozaki, Banghart, Bautista, Trauner, & Kramer, 2010).
Optical Control of Ion Channels in Individual Cells
QAQ functions as a reversible blocker, controlling native K+ and Na+ channels in single cells using light. It binds to internal sites on these channels and alters their interaction with light, enabling local control of excitability and synaptic input mapping (Mourot, Banghart, Fortin, Trauner, & Kramer, 2009).
Mechanism of Action of the Photoswitch Molecule QAQ
QAQ’s design is focused on regulating endogenous ion channels. Its dual-charged character, trans configuration blocking ion conduction, and cis configuration relieving block provide insights into QAQ’s biophysical mechanism on voltage-gated channels. QAQ enters cells through active TRPV1 or P2X7 receptors, primarily expressed in dorsal root ganglia neurons related to pain perception (Herold, Mourot, & Kramer, 2012).
Properties
Molecular Formula |
C28H44Cl2N6O2 |
---|---|
Molecular Weight |
567.59 |
Synonyms |
2,2/'-[1,2-Diazenediylbis(4,1-phenyleneimino)bis[N,N,N-triethyl-2-oxo-ethanaminium] dichloride |
Origin of Product |
United States |
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